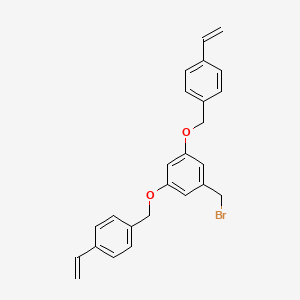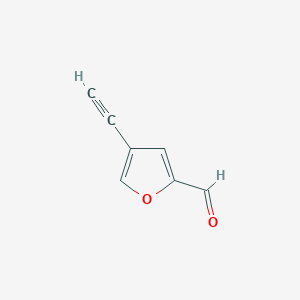![molecular formula C12H16BrN3O3 B8511536 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom at the 5th position of the nicotinic acid ring, a piperazine ring substituted with a hydroxyethyl group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-chloronicotinic acid, followed by the introduction of the piperazine ring through nucleophilic substitution. The hydroxyethyl group is then introduced via alkylation of the piperazine nitrogen. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-[4-(2-oxoethyl)-piperazin-1-yl]-nicotinic acid.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-nicotinic acid without the bromine atom.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group but lacks the nicotinic acid moiety.
Nicotinic acid: The parent compound without the bromine and piperazine substitutions.
Uniqueness
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl-piperazine moiety, and nicotinic acid ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H16BrN3O3 |
|---|---|
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
5-bromo-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BrN3O3/c13-9-7-10(12(18)19)11(14-8-9)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2,(H,18,19) |
Clave InChI |
RYCCHSSECAOBIM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=C(C=C(C=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Methoxy-2-[4-(2-phenylethenyl)phenyl]-1-benzofuran](/img/structure/B8511521.png)

![tert-butyl N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B8511559.png)


